Neuropeptide SF(mouse,rat) (TFA)
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Overview
Description
Neuropeptide SF (mouse, rat) (TFA) is a potent agonist of the neuropeptide FF receptor, specifically targeting NPFF1 and NPFF2 receptors with Ki values of 48.4 nM and 12.1 nM, respectively . This compound is known for its ability to increase the amplitude of the sustained current of heterologously expressed acid-sensing ion channel 3 (ASIC3) . Neuropeptide SF plays a significant role in various physiological processes, including the modulation of pain and the regulation of the hypothalamic-pituitary-adrenal axis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neuropeptide SF (mouse, rat) (TFA) involves custom peptide synthesis techniques. The sequence of the peptide is Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 . The synthesis typically involves solid-phase peptide synthesis (SPPS) methods, where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide.
Industrial Production Methods: Industrial production of Neuropeptide SF (mouse, rat) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Neuropeptide SF (mouse, rat) (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues.
Common Reagents and Conditions:
Coupling Reagents: HBTU, HATU, DIC
Deprotection Reagents: TFA, piperidine
Oxidation Reagents: Hydrogen peroxide, iodine
Reduction Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Major Products Formed: The major product formed is the desired peptide sequence, Neuropeptide SF (mouse, rat) (TFA). By-products may include truncated or misfolded peptides, which are typically removed during purification .
Scientific Research Applications
Neuropeptide SF (mouse, rat) (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in modulating pain and other physiological processes through its interaction with neuropeptide FF receptors.
Medicine: Explored for its potential therapeutic applications in pain management and neuroendocrine regulation.
Industry: Utilized in the development of peptide-based drugs and as a tool in pharmacological research
Mechanism of Action
Neuropeptide SF (mouse, rat) (TFA) exerts its effects by binding to neuropeptide FF receptors, specifically NPFF1 and NPFF2. This binding increases the amplitude of the sustained current of ASIC3, which is involved in pain perception and other physiological responses . The activation of these receptors leads to the modulation of various signaling pathways, including those involved in the hypothalamic-pituitary-adrenal axis .
Comparison with Similar Compounds
- Neuropeptide Y (human, rat, mouse) (TFA)
- N-Acetyl [Leu28, Leu31] neuropeptide Y (24–36)
- Neuropeptide Y (13-36), amide, human
- Neuropeptide FF (NPFF)
Comparison: Neuropeptide SF (mouse, rat) (TFA) is unique in its high affinity for NPFF1 and NPFF2 receptors, with Ki values of 48.4 nM and 12.1 nM, respectively . This distinguishes it from other neuropeptides, such as Neuropeptide Y, which targets different receptors and has different physiological effects. Neuropeptide SF’s ability to modulate ASIC3 currents further highlights its distinct mechanism of action compared to other neuropeptides .
Properties
Molecular Formula |
C42H66F3N13O12 |
---|---|
Molecular Weight |
1002.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H65N13O10.C2HF3O2/c1-21(2)18-29(52-34(58)25(41)20-54)37(61)47-22(3)33(57)48-23(4)39(63)53-17-9-13-30(53)38(62)50-27(14-15-31(42)55)36(60)49-26(12-8-16-46-40(44)45)35(59)51-28(32(43)56)19-24-10-6-5-7-11-24;3-2(4,5)1(6)7/h5-7,10-11,21-23,25-30,54H,8-9,12-20,41H2,1-4H3,(H2,42,55)(H2,43,56)(H,47,61)(H,48,57)(H,49,60)(H,50,62)(H,51,59)(H,52,58)(H4,44,45,46);(H,6,7)/t22-,23-,25-,26-,27-,28-,29-,30-;/m0./s1 |
InChI Key |
DVXZFYWESPFBAI-JQRMDQEZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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